2-(Benzylthio)-5-bromobenzo[d]thiazole
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .Molecular Structure Analysis
The benzothiazole core is rarely found in nature, thus most of the known derivatives have been prepared by chemical synthesis . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including “2-(Benzylthio)-5-bromobenzo[d]thiazole”, have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of microbial strains. Modifications at different positions of the thiazole moiety can enhance these properties, making them valuable in the development of new antimicrobial agents .
Anticancer Potential
Research has indicated that thiazole compounds can play a significant role in cancer treatment. They have been found to inhibit the proliferation of various cancer cell lines, and ongoing studies are focused on improving their potency and specificity towards cancerous cells .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole derivatives make them candidates for treating conditions characterized by inflammation. By modulating the activity of inflammatory cytokines, these compounds can potentially be used to manage chronic inflammatory diseases .
Antifungal Applications
Thiazole compounds, including benzothiazole derivatives, have shown promise as antifungal agents. They can be used topically to treat skin infections caused by different fungi, providing an alternative to existing antifungal medications .
Analgesic Effects
Some thiazole derivatives have demonstrated significant analgesic activities. They can be explored for their potential to relieve pain, which could lead to the development of new pain management drugs .
Photosensitizers and Industrial Applications
Thiazoles are also used in non-medical fields such as in the development of photosensitizers for industrial purposes. Their unique chemical structure allows them to be used in various applications, including rubber vulcanization, liquid crystals, and dyes .
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-benzylsulfanyl-5-bromo-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPXKMXWEMMSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-5-bromobenzo[d]thiazole |
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